molecular formula C24H17NO5 B5217134 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione

2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione

Cat. No. B5217134
M. Wt: 399.4 g/mol
InChI Key: OCPVLXZZXNCLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, also known as NPDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is thought to act by binding to the hydrophobic pocket of p300, which prevents its interaction with HIF-1α. This binding also appears to induce conformational changes in p300, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammation. These effects make 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione a promising candidate for a variety of research applications, including the study of cancer, cardiovascular disease, and inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione in lab experiments is its potent inhibitory effects on protein-protein interactions. This makes it a valuable tool for the study of a variety of diseases and biological processes. However, there are also some limitations to using 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are a number of future directions for research on 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, including the development of new synthetic methods for its production, the study of its effects on other protein-protein interactions, and the exploration of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione and to determine its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione can be achieved through a number of different methods, including the reaction of 2-nitrobenzaldehyde with 3-oxo-1,3-diphenylpropionic acid in the presence of a base. This reaction results in the formation of the intermediate compound, 2-nitro-3-oxo-1,3-diphenylpropyl benzoate, which can then be further reacted with indan-1,3-dione to produce 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione.

Scientific Research Applications

2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been shown to be a potent inhibitor of the interaction between the transcription factor HIF-1α and the coactivator p300, which has important implications for the study of cancer and other diseases.

properties

IUPAC Name

2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-21(17-11-5-2-6-12-17)15-20(16-9-3-1-4-10-16)24(25(29)30)22(27)18-13-7-8-14-19(18)23(24)28/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPVLXZZXNCLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5215249

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